tert-Butyl (6-aminopyridin-3-yl)carbamate
CAS No.: 445432-37-1
Cat. No.: VC8274075
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 445432-37-1 |
---|---|
Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | tert-butyl N-(6-aminopyridin-3-yl)carbamate |
Standard InChI | InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12)(H,13,14) |
Standard InChI Key | JRGFHNRLNOKTEP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)N |
Chemical Structure and Properties
The molecular formula of tert-butyl (6-aminopyridin-3-yl)carbamate is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes . The pyridine ring contributes to the compound’s aromaticity and potential for hydrogen bonding, while the amino group enhances its reactivity in nucleophilic substitution or coupling reactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₂ |
Molecular Weight | 209.25 g/mol |
Key Functional Groups | Boc-protected amine, pyridine |
Stability | Hydrolytically sensitive |
The Boc group’s steric bulk shields the amine from electrophilic attack, making the compound stable under basic conditions but susceptible to acidic deprotection . This duality is exploited in controlled synthetic workflows.
Synthetic Methodologies
Photocatalytic One-Step Synthesis
A breakthrough in synthesizing tert-butyl carbamate derivatives involves photocatalytic strategies. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate—a structurally related compound—is synthesized via a one-step reaction using 2-aminopyridine, piperazine-1-tert-butyl carboxylate, an acridine salt photocatalyst, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant under blue LED irradiation . This method achieves a 95% yield by minimizing byproducts and avoiding heavy-metal catalysts . While this approach targets a piperazine-containing analog, the principles are transferable to tert-butyl (6-aminopyridin-3-yl)carbamate by substituting piperazine with simpler amine sources.
Boc Protection of Aminopyridines
The tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) reagent, reported by Du et al., demonstrates efficient N-Boc protection of amines under mild conditions . Reacting 6-amino-3-pyridinol with BCMP in tetrahydrofuran (THF) at 0°C in the presence of dimethylaminopyridine (DMAP) could yield tert-butyl (6-aminopyridin-3-yl)carbamate. This method avoids harsh acids or bases, preserving the integrity of the pyridine ring .
Pharmaceutical Relevance
Role in Palbociclib Synthesis
tert-Butyl (6-aminopyridin-3-yl)carbamate is implicated in the synthesis of Palbociclib, a CDK4/6 inhibitor used in breast cancer therapy. As a key impurity or intermediate, its controlled synthesis ensures the final drug’s purity and efficacy . Regulatory guidelines (e.g., FDA’s ANDA and DMF requirements) mandate rigorous quality control of such intermediates, underscoring the compound’s importance in pharmaceutical manufacturing .
Structure-Activity Relationships (SAR)
The Boc-protected amine in this compound allows selective functionalization of the pyridine ring. For instance, Suzuki-Miyaura coupling at the 2-position or sulfonation at the 4-position could yield derivatives with enhanced kinase inhibitory activity. The amino group’s position ortho to the carbamate may influence hydrogen-bonding interactions with biological targets, a hypothesis supported by analogous CDK inhibitor designs .
Analytical Characterization
Spectroscopic Data
While direct spectral data for tert-butyl (6-aminopyridin-3-yl)carbamate are unavailable, related compounds provide benchmarks:
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¹H NMR: Peaks at δ 1.5 ppm (Boc methyl groups), δ 6.1–7.1 ppm (pyridine protons), and δ 5.3 ppm (amide NH) are expected .
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ESI-MS: A molecular ion peak at m/z 210.1 [M+H]⁺ aligns with its molecular weight .
Future Directions
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Catalytic Innovation: Expanding photocatalyst libraries (e.g., iridium or ruthenium complexes) could enhance reaction efficiency for Boc-protected amines.
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Bioisosteric Replacements: Replacing the pyridine ring with azaindole or quinoline moieties may improve drug-likeness.
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Continuous Flow Synthesis: Automating carbamate formation in microreactors could optimize yields and scalability.
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